Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate
Description
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a phenanthroline-derived heterocyclic compound featuring a fused aromatic system with two ester groups (dimethyl carboxylates) at positions 2 and 8, and a branched alkyl substituent (1-methyl-1-butyl) at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. Its tetracyclic core facilitates π-π interactions, while the ester groups and alkyl chain influence solubility and molecular recognition.
Properties
CAS No. |
130292-74-9 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
MVUNPZYBLKWFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.
Chemical Reactions Analysis
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:
Oxidation: It can undergo oxidation at the carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the ester groups.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Major Products: this compound derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).
Industry: Applications in materials science (e.g., luminescent materials).
Mechanism of Action
Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.
Pathways: Influences redox processes, DNA binding, and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural and functional similarities:
6-Butyl-1,4,7,10-Tetrahydro-4,10-Dioxo-1,7-Phenanthroline-2,8-Dicarboxylic Acid
- Structural Differences : Replaces the dimethyl ester groups (target compound) with carboxylic acids and substitutes the 1-methyl-1-butyl group with a linear butyl chain.
- Physicochemical Impact: Solubility: Carboxylic acids increase polarity compared to esters, enhancing water solubility but reducing lipid membrane permeability.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Structural Differences: Features an imidazo[1,2-a]pyridine core instead of phenanthroline, with additional electron-withdrawing groups (cyano, nitro) and phenethyl substituents.
- Melting Point: Reported at 243–245°C, suggesting high crystallinity due to polar functional groups and aromatic stacking .
- Synthetic Utility : The compound’s synthesis highlights methodologies applicable to the target compound, such as one-pot multicomponent reactions .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Structure-Activity Relationships (SAR) : Tools like SimilarityLab enable rapid identification of analogs and prediction of biological targets. For the target compound, substituting esters with carboxylic acids (as in ) could modulate target binding, while alkyl chain branching may alter pharmacokinetics .
- Partition Behavior: Analogous to PAHs in environmental studies (), the target compound’s octanol/water partition coefficient (log P) can be estimated from its substituents. The dimethyl esters likely increase log P compared to the carboxylic acid derivative, favoring membrane permeability but reducing aqueous solubility.
- Synthetic Challenges : The branched 1-methyl-1-butyl group in the target compound may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to linear analogs .
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